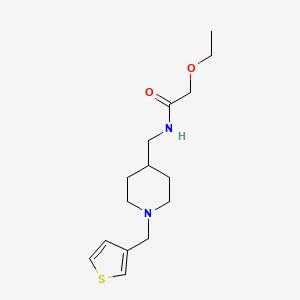

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound featuring a piperidine core substituted with a thiophen-3-ylmethyl group at the 1-position and an ethoxyacetamide moiety at the 4-position. The thiophene ring introduces sulfur-containing aromaticity, while the ethoxy group enhances lipophilicity compared to shorter alkoxy chains.

Properties

IUPAC Name |

2-ethoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-2-19-11-15(18)16-9-13-3-6-17(7-4-13)10-14-5-8-20-12-14/h5,8,12-13H,2-4,6-7,9-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRHTDPYHSXIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The thiophene moiety is then introduced via a substitution reaction. The final step involves the formation of the ethoxyacetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Structural Components:

- Piperidine Ring : Known for its role in interacting with biological targets.

- Thiophene Group : Contributes to the compound's unique reactivity and potential electronic properties.

- Ethoxy Group : Influences pharmacokinetic properties and solubility.

Synthetic Routes

The synthesis of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves several steps:

- Preparation of the Piperidine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Moiety : Achieved via substitution reactions.

- Formation of the Ethoxyacetamide Group : Conducted through amidation reactions under controlled conditions.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its structural features that may allow it to interact with various biological targets.

Biological Activity

Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest selective cytotoxic effects on cancer cell lines while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compounds structurally similar to 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as antimicrobial agents.

Case Study 2: Cytotoxic Effects

In vitro studies on cancer cell lines demonstrated that compounds related to 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide displayed selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells. This highlights the compound's potential in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play a role in binding to these targets, while the ethoxyacetamide group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The thiophen-3-ylmethyl group in the target compound may confer unique metabolic stability compared to phenyl or fluorophenyl groups in analogs like Ocfentanil. Sulfur’s electronegativity could alter receptor binding kinetics .

Pharmacological Implications: Fentanyl analogs (e.g., Ocfentanil) exhibit high μ-opioid receptor affinity due to their aromatic N1 substituents and acetamide flexibility. The target compound’s thiophene may reduce potency compared to fluorophenyl groups but improve metabolic resistance to oxidative degradation . Non-opioid analogs like Goxalapladib demonstrate the piperidine-acetamide scaffold’s versatility in targeting non-CNS pathways (e.g., inflammation) .

Regulatory Considerations: Unlike Schedule I/II opioids (e.g., Ocfentanil, Furanylfentanyl), the target compound lacks documented control under international conventions, suggesting it may be a novel research chemical or prodrug candidate .

Biological Activity

2-Ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with a complex structure featuring a piperidine ring and a thiophene moiety. Its molecular formula suggests potential for diverse chemical reactivity and biological interactions, making it a candidate for medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular weight of approximately 408.56 g/mol, characterized by the following structural components:

- Piperidine Ring : Known for its role in interacting with biological targets.

- Thiophene Group : Contributes to the compound's unique reactivity.

- Ethoxy Group : Influences pharmacokinetic properties.

The biological activity of 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide may involve interactions with various molecular targets such as enzymes and receptors. The specific positioning of the thiophene moiety is believed to enhance its binding affinity and modulate enzyme activity or receptor signaling pathways. Techniques like surface plasmon resonance can be utilized to assess these binding dynamics.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-Ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide | Similar piperidine structure; different thiophene positioning | Variance in reactivity due to thiophene position |

| 2-Ethoxy-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)acetamide | Contains furan instead of thiophene | Potentially different biological activity due to furan's properties |

| 2-Ethoxy-N-((1-(benzyl)piperidin-4-yl)methyl)acetamide | Benzyl group instead of thiophene | Lacks heteroaromatic properties which may influence pharmacodynamics |

Case Studies and Research Findings

Recent studies have highlighted the importance of heterocyclic compounds in drug development. For example, N-Heterocycles have been identified as promising antiviral agents, indicating that compounds like 2-ethoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acetamide could also exhibit similar antiviral properties due to their structural features .

Another study focused on piperidine derivatives demonstrated that modifications in their structure could lead to enhanced anticancer activity through mechanisms involving apoptosis induction in cancer cell lines . Such findings suggest that this compound could be further investigated for its potential anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.